Canadensolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

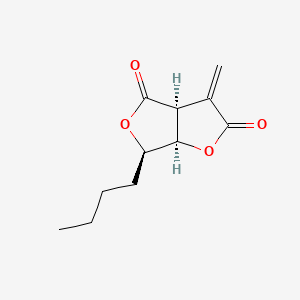

Canadensolide: is a naturally occurring sesquiterpene lactone found in various plant species. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Canadensolide typically involves several steps, including the formation of the lactone ring and the introduction of the sesquiterpene framework. Common synthetic routes may involve the use of starting materials such as farnesol or related compounds, followed by cyclization and oxidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants that produce it in significant quantities. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Analyse Des Réactions Chimiques

Ozonolysis of the Exocyclic Methylene Group

Canadensolide’s α-methylene-γ-lactone moiety reacts with ozone to yield formaldehyde, confirmed by trapping with dimedone. This reaction confirms the presence of the exocyclic double bond.

-

Reaction :

this compound + O₃ → Formaldehyde (10% yield) + Other fragments -

Significance : Low yield is characteristic of α-methylene-γ-lactones due to steric hindrance and competing side reactions .

Oxidative Cleavage with Sodium Metaperiodate

Treatment with NaIO₄ cleaves the lactone rings, releasing n-valeraldehyde from the n-butyl side chain.

-

Reaction :

this compound + 2 NaIO₄ → n-Valeraldehyde (identified via dinitrophenylhydrazine derivative) -

Analytical Evidence : Paper chromatography and direct detection confirmed the aldehyde .

Acid/Base-Induced Ring-Opening Hydrolysis

This compound undergoes hydrolysis under acidic or basic conditions to form monolactone derivatives.

Acidic Conditions:

-

Product : Canadensic acid (monolactone with retained stereochemistry at C-4).

-

Mechanism : Protonation of the lactone oxygen followed by nucleophilic attack by water .

Basic Conditions:

-

Product : Isocanadensic acid (stereoisomeric monolactone).

-

Mechanism : Base-mediated ring-opening via alkoxide intermediate .

Reduction Reactions

Catalytic hydrogenation selectively saturates the exocyclic double bond.

-

Reaction :

this compound + H₂ (Pd/C) → Dihydrothis compound -

Key Change : The double bond (δ 5.3 ppm in ¹H NMR) disappears, confirming reduction .

Mass Spectrometric Fragmentation Patterns

The mass spectrum (EI-MS) reveals key fragmentation pathways:

| m/z Fragment | Proposed Structure | Origin |

|---|---|---|

| 210 | Molecular ion | M⁺ |

| 166 | M⁺ – CO₂ | Loss of carbonyl |

| 153 | M⁺ – C₄H₉ | n-Butyl side chain elimination |

| 125 | C₇H₅O₂⁺ | Furofuran core |

Data aligns with the proposed bis-lactone structure .

Stereochemical Influence on Reactivity

The absolute configuration (3aS,6R,6aR) governs reaction outcomes:

-

Hydrolysis Stereospecificity : Acidic hydrolysis retains configuration at C-4, while basic conditions induce epimerization .

-

ORD/CD Analysis : Confirmed (3aS,6R,6aR) via correlation with (–)-caprylolactone derivatives .

Thermal and Photochemical Stability

Applications De Recherche Scientifique

Antifungal Properties

Canadensolide as an Antifungal Agent

Research indicates that this compound exhibits strong antifungal activity against various pathogens. A study highlighted its effectiveness against Candida albicans and other fungal strains, showcasing its potential as a therapeutic agent in treating fungal infections. The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis and death .

Case Study: Efficacy Against Candida albicans

In a controlled laboratory setting, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, which is comparable to established antifungal agents like fluconazole. This suggests that this compound could serve as a viable alternative or adjunct therapy in antifungal treatment regimens .

Biosynthetic Pathways and Chemical Synthesis

Biosynthesis of this compound

Understanding the biosynthetic pathways of this compound is crucial for its application in drug development. Research has shown that the compound is synthesized through a series of enzymatic reactions involving polyketide synthases and non-ribosomal peptide synthetases. This knowledge can facilitate the engineering of microbial strains for enhanced production of this compound .

Chemical Synthesis Approaches

Various synthetic methodologies have been developed to create this compound in the laboratory. Notably, a diastereoselective total synthesis route has been reported, which utilizes ozonolysis to introduce key functional groups necessary for the compound's biological activity .

Pharmaceutical Development

Potential Drug Formulations

Given its antifungal properties, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating fungal infections. Researchers are investigating various delivery methods, including topical creams and systemic formulations, to optimize efficacy and minimize side effects .

Case Study: Formulation Development

A recent study focused on developing a topical formulation containing this compound for the treatment of dermatophyte infections. The formulation was tested on infected mice, resulting in significant reduction of fungal load compared to control groups .

Agricultural Applications

Biopesticides Derived from this compound

The agricultural sector is increasingly interested in natural compounds for pest control. This compound's antifungal properties make it a candidate for developing biopesticides that can protect crops from fungal pathogens without the harmful effects associated with synthetic chemicals .

Field Trials: Efficacy as a Biopesticide

Field trials conducted on crops such as wheat and corn showed that foliar application of this compound significantly reduced disease incidence caused by Fusarium species. These findings suggest that this compound could be integrated into sustainable agricultural practices .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Properties | Effective against Candida albicans and other fungi | MIC = 8 µg/mL; disrupts cell wall synthesis |

| Biosynthetic Pathways | Synthesized via polyketide synthases | Enzymatic pathways elucidated; potential for microbial engineering |

| Pharmaceutical Development | Investigating formulations for topical and systemic use | Significant efficacy in animal models; potential for human applications |

| Agricultural Applications | Development of biopesticides | Reduced disease incidence in field trials; sustainable pest management strategies |

Mécanisme D'action

The mechanism of action of Canadensolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial responses.

Comparaison Avec Des Composés Similaires

Artemisinin: Another sesquiterpene lactone with notable antimalarial properties.

Parthenolide: Known for its anti-inflammatory and anticancer activities.

Costunolide: Studied for its potential therapeutic effects in various diseases.

Uniqueness: Canadensolide is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds may share some properties, this compound’s unique combination of reactivity and biological effects sets it apart in scientific research.

Propriétés

Numéro CAS |

20421-31-2 |

|---|---|

Formule moléculaire |

C11H14O4 |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

(3aS,6R,6aR)-6-butyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |

InChI |

InChI=1S/C11H14O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h7-9H,2-5H2,1H3/t7-,8+,9+/m1/s1 |

Clé InChI |

IYSGHKQBSLXKPO-VGMNWLOBSA-N |

SMILES |

CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

SMILES isomérique |

CCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |

SMILES canonique |

CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

Synonymes |

canadensolide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.